molecular formula C13H10Cl2N2O B1319874 N-(3-Amino-4-chlorophenyl)-2-chlorobenzamide CAS No. 926230-78-6

N-(3-Amino-4-chlorophenyl)-2-chlorobenzamide

Cat. No.: B1319874
CAS No.: 926230-78-6
M. Wt: 281.13 g/mol
InChI Key: GCQVLUMBRXTXKL-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-chlorobenzamide is a chemical compound with significant applications in various fields of scientific research It is characterized by the presence of an amino group and two chlorine atoms attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-chlorobenzamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an acyl chloride. The reaction is carried out in a solvent comprising at least one polar solvent, such as C1-C3 alkanols, in the presence of an acid acceptor . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with precise control over temperature and pressure to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted benzamides, which can be further utilized in various chemical syntheses.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-2-chlorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-Amino-4-chlorophenyl)-2-chlorobenzamide include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution makes it particularly reactive in nucleophilic substitution reactions, and the presence of the amino group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-10-4-2-1-3-9(10)13(18)17-8-5-6-11(15)12(16)7-8/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQVLUMBRXTXKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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